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Compound of Interest

Compound Name:
2-[(2,2-Diethoxyethyl)thio]-1,3-

benzothiazole

CAS No.: 13944-94-0

Cat. No.: B076647 Get Quote

Technical Guide for Drug Development & Organic Synthesis

Executive Summary
S-linked benzothiazole acetals (specifically 2-((alkoxy)methylthio)benzothiazoles) represent a

unique class of mixed

-acetals (hemithioacetals) widely utilized in prodrug design and heterocyclic synthesis. Unlike
their acyclic dialkyl counterparts, these compounds exhibit exceptional stability under neutral
hydrolytic conditions (pH 7.4). This stability is driven by the electron-withdrawing nature of the
benzothiazole ring, which reduces the basicity of the sulfur atom, and the resonance
stabilization of the thiolate leaving group. Instability is primarily triggered only under acidic
conditions (pH < 5.0), oxidative stress, or in the presence of thiophilic metals (

,

), making them ideal candidates for pH-responsive drug delivery systems.

Mechanistic Underpinnings of Stability
To understand the stability profile, one must analyze the electronic environment of the N-C-S

triad within the benzothiazole core and its effect on the acetal linkage.
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Electronic Stabilization
The stability of the

-linked acetal bond (

) at neutral pH is governed by two competing factors:

Leaving Group Ability: The benzothiazole-2-thiolate anion (

) is a significantly better leaving group than an aliphatic thiolate (

). Theoretically, this should accelerate hydrolysis.

Reduced Basicity: The benzothiazole sulfur is part of a pseudo-aromatic system. Its lone

pairs are less available for protonation compared to alkyl sulfides. In neutral media,

protonation of the sulfur (a prerequisite for

-acetal cleavage via sulfur activation) is negligible.

Hydrolysis Mechanism (Acid-Catalyzed)
At neutral pH, water is insufficiently nucleophilic to attack the acetal carbon directly, and the

leaving group is not activated. Hydrolysis follows an A1 mechanism (specific acid catalysis)

only when the pH drops.

Pathway:

Protonation: The alkoxy oxygen is protonated (more basic than the benzothiazole sulfur).

Rate-Limiting Cleavage: The

bond breaks, releasing the alcohol and forming a resonance-stabilized thionium ion (

).

Nucleophilic Attack: Water attacks the cation, collapsing the intermediate to release

formaldehyde and benzothiazole-2-thiol.

Visualization: Hydrolysis Pathway
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The following diagram illustrates the stability logic and the acid-triggered breakdown pathway.
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Caption: Mechanistic pathway showing kinetic stability at pH 7.4 due to lack of protonation,

contrasting with rapid hydrolysis under acidic conditions.

Stability Profile Analysis
Neutral Conditions (pH 7.4)

Observation: S-linked benzothiazole acetals exhibit

hours in phosphate-buffered saline (PBS) at 37°C.

Rationale: The activation energy required to cleave the

or

bond without proton assistance is too high. The benzothiazole ring acts as an electron sink,
preventing the sulfur from participating in intramolecular displacement reactions that might
occur in other thioacetals.

Comparison with Other Conditions
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Condition Stability Rating Mechanism / Outcome

Neutral (pH 7.4) High
Stable. Kinetic barrier prevents

spontaneous heterolysis.

Acidic (pH < 5.0) Low to Moderate

Hydrolysis via

oxocarbenium/thionium ion.

Rate depends on the alkoxy

substituent (R).

Basic (pH > 9.0) Very High

Acetals are stable to base. No

protonation occurs;

benzothiazole ring resists

nucleophilic attack at C2 under

mild conditions.

Oxidative (

)
Unstable

Oxidation of Sulfur to Sulfoxide

(

) increases leaving group

ability, triggering rupture.

Thiophilic Metals Unstable

or

coordinate to N/S, catalyzing

bond cleavage (Deprotection

strategy).

Experimental Protocols
Protocol: Determination of Hydrolytic Stability ( )
This protocol allows for the precise quantification of the acetal's half-life under neutral

conditions, essential for validating prodrug candidates.

Materials:

Buffer: 50 mM Phosphate Buffer (pH 7.4) and Acetate Buffer (pH 4.0 for control).
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Internal Standard: Benzophenone or Caffeine (non-reactive).

Solvent: Acetonitrile (HPLC grade).

Instrument: HPLC-UV/Vis (Detection at 254 nm and 280 nm).

Step-by-Step Workflow:

Stock Solution Preparation:

Dissolve 5 mg of the S-linked benzothiazole acetal in 1 mL Acetonitrile.

Prepare a 10 mM Internal Standard solution.

Incubation:

Mix 100 µL of Stock Solution + 50 µL Internal Standard + 1850 µL pre-warmed Buffer

(37°C).

Final concentration: ~250 µM.

Replicate this setup for pH 7.4 and pH 4.0.

Sampling & Analysis:

Inject 10 µL aliquots into the HPLC at

hours.

Column: C18 Reverse Phase (e.g., Agilent Zorbax, 5 µm).

Mobile Phase: Gradient 10%

90% MeCN in Water (0.1% TFA).

Data Processing:

Calculate the Area Ratio (
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).

Plot

vs. Time.

Calculate

(slope) and

.

Visualization: Experimental Workflow
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Caption: Workflow for determining hydrolytic half-life using HPLC-UV.
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Applications & Strategic Implications
Prodrug Design
The stability at pH 7.4 makes S-linked benzothiazole acetals excellent candidates for

lysosomotropic delivery.

Mechanism: The compound remains intact in the bloodstream (neutral pH). Upon

endocytosis and entry into the lysosome (pH ~4.5 - 5.0), the acetal hydrolyzes, releasing the

active cargo (alcohol/drug) and the benzothiazole byproduct.

Toxicity Note: The byproduct, 2-mercaptobenzothiazole (MBT), has a known toxicological

profile; derivatives with safer metabolic byproducts (e.g., hydroxylated benzothiazoles) are

preferred for clinical candidates.

Protecting Group Chemistry
In organic synthesis, the 2-benzothiazolylthiomethyl (BTM) group can protect alcohols.

Installation: Reaction of alcohol with 2-(chloromethylthio)benzothiazole.

Stability: Survives basic workups, hydrides (

), and mild oxidants.

Removal: Specific cleavage using

or

in aqueous acetone (neutral conditions), avoiding harsh acids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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